molecular formula C19H17N3O4 B11002841 N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine

Cat. No.: B11002841
M. Wt: 351.4 g/mol
InChI Key: SSSABMODNNUTPX-INIZCTEOSA-N
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Description

(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a quinazolinyl group, an acyl group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, including the formation of the quinazolinyl group, the acylation reaction, and the coupling with phenylpropanoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H17N3O4/c23-17(21-16(19(25)26)10-13-6-2-1-3-7-13)11-22-12-20-15-9-5-4-8-14(15)18(22)24/h1-9,12,16H,10-11H2,(H,21,23)(H,25,26)/t16-/m0/s1

InChI Key

SSSABMODNNUTPX-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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